molecular formula C6H4Br2 B1586059 1,4-Dibromobenzene-d4 CAS No. 4165-56-4

1,4-Dibromobenzene-d4

Cat. No.: B1586059
CAS No.: 4165-56-4
M. Wt: 239.93 g/mol
InChI Key: SWJPEBQEEAHIGZ-RHQRLBAQSA-N
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Description

It is represented by the chemical formula C6D4Br2 and has a molecular weight of 239.93 g/mol . This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

1,4-Dibromobenzene-d4 can be synthesized through several methods. One common synthetic route involves the bromination of benzene-d4 (C6D6) using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the para positions . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high isotopic purity.

Chemical Reactions Analysis

1,4-Dibromobenzene-d4 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,4-dibromobenzene-d4 primarily involves its role as an intermediate in chemical reactions. The bromine atoms, being electron-withdrawing groups, create an electron-deficient aromatic system that can participate in electrophilic aromatic substitution reactions. This electron-deficient nature also makes the compound reactive towards nucleophiles, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

1,4-Dibromobenzene-d4 can be compared with other similar compounds, such as:

This compound is unique due to its deuterium substitution, which makes it particularly valuable in NMR spectroscopy and other applications requiring isotopic labeling.

Properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJPEBQEEAHIGZ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369903
Record name 1,4-Dibromobenzene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4165-56-4
Record name 1,4-Dibromobenzene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4165-56-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,4-Dibromobenzene-d4 in the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine?

A: this compound serves as a crucial starting material in the multi-step synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine []. It undergoes a selective cyanation reaction with Copper(I) cyanide (CuCN) to produce 4-bromobenzonitrile-d4. This deuterated intermediate is then utilized in a Heck coupling reaction with 6-(furan-2-yl)-nicotinonitrile, eventually leading to the target compound.

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